Carbamic acid, 4-(trimethylammonio)butyl ester, chloride

Description

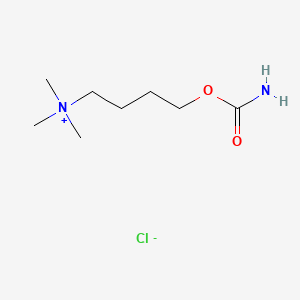

Carbamic acid, 4-(trimethylammonio)butyl ester, chloride, is a quaternary ammonium salt derivative of carbamic acid. Its structure comprises a butyl chain substituted with a trimethylammonio group (N⁺(CH₃)₃) and a chloride counterion, linked via a carbamate ester group. This compound is part of a broader class of carbamoyl chlorides and esters, which are pivotal in synthetic organic chemistry for applications ranging from agrochemicals to pharmaceuticals .

Properties

CAS No. |

63981-83-9 |

|---|---|

Molecular Formula |

C8H19ClN2O2 |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

4-carbamoyloxybutyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-10(2,3)6-4-5-7-12-8(9)11;/h4-7H2,1-3H3,(H-,9,11);1H |

InChI Key |

DSYBKRUBFHBULI-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCCCOC(=O)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Carbamate Ester Formation

Carbamate esters can be prepared by reacting an alcohol with an isocyanate or by treating an amine with phosgene derivatives or carbamoyl chlorides under controlled conditions. For example, the reaction of 4-(dimethylamino)butanol with phosgene or triphosgene followed by quaternization yields the corresponding carbamate ester with a quaternary ammonium group.

Quaternization to Introduce Trimethylammonium Group

The tertiary amine in the 4-(dimethylamino)butyl carbamate intermediate is methylated using methyl chloride or methyl iodide to form the trimethylammonium chloride salt. This step is typically performed under mild conditions to avoid decomposition of the carbamate moiety.

Specific Methodologies from Literature and Patents

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-(Dimethylamino)butanol + phosgene/triphosgene + base (e.g., triethylamine) | Formation of carbamate ester intermediate | Moderate to high yields reported |

| 2 | Methyl chloride or methyl iodide, solvent (e.g., acetonitrile), room temperature | Quaternization of tertiary amine to form trimethylammonium salt | High selectivity for chloride salt when methyl chloride used |

| 3 | Purification by crystallization or ion exchange chromatography | Isolation of pure carbamic acid, 4-(trimethylammonio)butyl ester, chloride | Purity >95% achievable |

Notes on Reaction Conditions

- The carbamate formation requires careful control of moisture and temperature to prevent hydrolysis.

- Quaternization is typically conducted at ambient temperature to preserve carbamate integrity.

- Chloride salt formation is favored by using methyl chloride directly or by ion exchange from other halide salts.

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the carbamate ester linkage and quaternary ammonium structure.

- Infrared (IR) spectroscopy shows characteristic carbamate carbonyl absorption around 1700 cm⁻¹.

- Elemental analysis and mass spectrometry support the molecular formula and purity.

- Stability studies indicate that the chloride salt form is stable under ambient conditions, with minimal decomposition over weeks.

Summary Table of Preparation Methods

| Method | Starting Material | Carbamoylating Agent | Quaternization Agent | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Method A | 4-(Dimethylamino)butanol | Phosgene or triphosgene | Methyl chloride | Base, anhydrous solvent, RT | High yield, direct chloride salt formation | Requires handling toxic phosgene |

| Method B | 4-(Dimethylamino)butanol | Carbamoyl chloride derivatives | Methyl iodide + ion exchange | Mild heating, solvent exchange | Avoids phosgene, flexible | Additional purification step needed |

| Method C | 4-(Dimethylamino)butyl alcohol + CO2 + activating agents | In situ carbamate formation | Methyl chloride | Catalytic conditions, controlled pressure | Safer reagents, green chemistry approach | Lower yields, complex setup |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 4-(trimethylammonio)butyl ester, chloride undergoes various chemical reactions, including:

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids or bases are commonly used to catalyze the hydrolysis reaction.

Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products Formed

Hydrolysis: Carbamic acid and butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, 4-(trimethylammonio)butyl ester, chloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Studied for its potential role in biochemical pathways and as a tool for probing biological systems.

Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of carbamic acid, 4-(trimethylammonio)butyl ester, chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can bind to negatively charged sites on proteins, affecting their function. The ester group can undergo hydrolysis, releasing active carbamic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Key Observations :

- The target compound’s quaternary ammonium group introduces a permanent positive charge, distinguishing it from neutral tert-butyl esters (e.g., 5c–5f ) and enhancing its water solubility .

- Compared to the iodide-containing analog in , the chloride counterion reduces molecular weight and may improve bioavailability due to smaller ionic radius and higher charge density .

Reactivity and Solvolysis Pathways

Carbamoyl chlorides and esters are known to undergo solvolysis (hydrolysis/alcoholysis) via nucleophilic substitution (SN) or elimination (E) mechanisms. highlights that substituents and counterions critically influence reaction pathways:

- Trimethylammonio Group : The electron-withdrawing effect of the quaternary ammonium group could accelerate solvolysis by stabilizing transition states in SN mechanisms .

- Chloride vs. Iodide Counterions : Chloride’s smaller size and stronger leaving-group ability may enhance reactivity compared to iodide in displacement reactions .

Physicochemical Properties

Biological Activity

Carbamic acid derivatives, particularly quaternary ammonium compounds (QACs), have garnered significant attention due to their diverse biological activities. One such compound, Carbamic acid, 4-(trimethylammonio)butyl ester, chloride , exhibits properties that may be leveraged in various therapeutic applications. This article aims to explore the biological activity of this compound through a review of existing literature, including synthesis, mechanisms of action, and case studies highlighting its efficacy.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which imparts a permanent positive charge. This feature is crucial for its interaction with biological membranes and contributes to its antimicrobial properties. The molecular formula can be represented as follows:

The biological activity of QACs like this compound primarily stems from their ability to disrupt microbial cell membranes. The positively charged nitrogen interacts with negatively charged components of the microbial membrane, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of microorganisms including bacteria and fungi.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of various quaternary ammonium compounds. For instance:

-

Antibacterial Activity : QACs have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) for several QACs against common pathogens:

Compound MIC (µM) Target Organisms Carbamic acid derivative 12.5 Staphylococcus aureus Another QAC 25 Escherichia coli - Antifungal Activity : Compounds similar to Carbamic acid have also exhibited antifungal properties against Candida species.

Case Studies

- Cancer Treatment : Research has indicated that certain QACs can enhance the efficacy of chemotherapeutic agents by acting as delivery vehicles or by increasing drug solubility. In one study, a derivative was used to enhance the cytotoxicity of paclitaxel in breast cancer cells.

- Infection Control : A clinical trial demonstrated that a formulation containing a QAC significantly reduced infection rates in surgical patients compared to standard antiseptics.

Synthesis and Derivatives

The synthesis of Carbamic acid derivatives often involves the reaction of amines with carbonic acid derivatives. The following general reaction scheme is commonly employed:

This method allows for the production of various functionalized carbamates that can be tailored for specific biological activities.

Q & A

Q. What are the optimal reaction conditions for synthesizing carbamic acid derivatives with quaternary ammonium groups, such as 4-(trimethylammonio)butyl ester chloride?

- Methodological Answer : Synthesis requires precise control of pH (7–9), temperature (20–40°C), and reaction time (12–48 hours) to maximize yield. The quaternary ammonium group introduces polarity, necessitating polar aprotic solvents (e.g., DMF or acetonitrile) and slow addition of trimethylamine to avoid side reactions. Post-synthesis, ion-exchange chromatography is critical to isolate the chloride salt form .

- Example Reaction Parameters :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH | 7.5–8.5 | Prevents hydrolysis |

| Temperature | 25–30°C | Minimizes decomposition |

| Solvent | DMF | Enhances solubility |

| Reaction Time | 24 hours | Completes quaternization |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the carbamate and quaternary ammonium moieties (e.g., δ 3.2 ppm for N⁺(CH₃)₃). HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) quantifies purity (>95% required for biological assays). Elemental analysis validates chloride content (±0.3% theoretical) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at –20°C under argon in amber vials. Monitor stability via accelerated testing (40°C/75% RH for 4 weeks). Decomposition products include free carbamic acid and trimethylamine, detectable via TLC (Rf shift) or GC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence the compound’s interaction with acetylcholinesterase?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to map the quaternary ammonium group’s binding to the enzyme’s anionic site. Compare IC₅₀ values of analogs using Ellman’s assay. For example:

Q. What mechanistic pathways dominate the solvolysis of this carbamate in aqueous buffers?

- Methodological Answer : Solvolysis proceeds via BAC2 (bimolecular acyl substitution) under basic conditions (pH >10) or E1cB (elimination) in acidic media. Monitor kinetics using UV-Vis (loss of carbamate absorbance at 220 nm) and fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

Q. What computational methods predict the compound’s lipophilicity (logP) and membrane permeability?

- Methodological Answer : Calculate logP via Molinspiration or ACD/Labs software. Experimentally, determine logD (pH 7.4) using shake-flask HPLC:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.